molecular formula C11H8BrNO2 B6633109 5-bromo-N-phenylfuran-3-carboxamide

5-bromo-N-phenylfuran-3-carboxamide

Cat. No.: B6633109
M. Wt: 266.09 g/mol
InChI Key: PZSSDUATYSIAEV-UHFFFAOYSA-N
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Description

5-Bromo-N-phenylfuran-3-carboxamide is a halogenated furan derivative characterized by a bromine atom at the 5-position of the furan ring and a phenyl-substituted carboxamide group at the 3-position.

Properties

IUPAC Name

5-bromo-N-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-10-6-8(7-15-10)11(14)13-9-4-2-1-3-5-9/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSSDUATYSIAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=COC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromofuran-3-carboxylic acid with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for 5-bromo-N-phenylfuran-3-carboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-N-phenylfuran-3-carboxamide to key analogs, focusing on structural variations, substituent effects, and inferred properties.

Positional Isomerism: Furan-2-Carboxamide vs. Furan-3-Carboxamide

  • 5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide ():
    This compound features a carboxamide at the furan-2-position, a bromine at the 5-position, and a para-morpholinyl/meta-chloro-substituted phenyl group. The morpholine moiety enhances solubility due to its polar nature, while the chloro substituent may influence steric interactions in biological targets. The furan-2-carboxamide configuration allows for distinct hydrogen-bonding patterns compared to the 3-position isomer .
  • The furan-2-carboxamide orientation aligns with common pharmacophores in kinase inhibitors, suggesting possible therapeutic relevance .

Substituent Effects on the Phenyl Ring

  • Morpholinyl and Chloro Substituents ():
    The 3-chloro-4-morpholinylphenyl group balances lipophilicity (from chlorine) and hydrophilicity (from morpholine), optimizing membrane permeability. Such substitutions are common in central nervous system (CNS)-targeting drugs .
  • Quinoxaline Substituent (): The quinoxaline moiety, a bicyclic aromatic system, may confer fluorescence properties or enhance interactions with nucleic acids, making this analog relevant in anticancer or antimicrobial research .

Halogenation Patterns

  • Multi-Halogenated Analogs (): Compounds like 6-(N-(4-Bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methylsulfonamido)-5-bromo-3-chloro... However, excessive halogenation may reduce solubility .

Heterocyclic Core Modifications

  • Benzofuran Derivatives ():
    Substituting furan with benzofuran (e.g., 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide ) expands π-conjugation, improving UV absorption properties. This modification is advantageous in optoelectronic materials or photosensitizers .

Comparative Data Table

Compound Name Furan Position Phenyl Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) 3 None ~280.1 Underexplored; structural novelty
5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide 2 3-Cl, 4-morpholinyl ~425.7 Enhanced solubility, CNS potential
5-Bromo-N-[3-(quinoxalin-2-yl)phenyl]furan-2-carboxamide 2 3-quinoxalinyl ~408.2 DNA/kinase interaction, fluorescence
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide N/A (benzofuran) 4-methyl-1,2,5-oxadiazolyl ~317.3 Optoelectronic materials

Research Implications and Gaps

  • Pharmacological Potential: The morpholinyl and quinoxalinyl analogs () highlight the importance of phenyl ring functionalization in drug design. The target compound’s 3-carboxamide configuration warrants exploration in underrepresented therapeutic areas.
  • Synthetic Challenges : Positional isomerism in furan carboxamides demands precise regioselective synthesis, which may limit scalability .
  • Data Limitations : Direct comparative studies on 3-carboxamide vs. 2-carboxamide analogs are sparse, emphasizing the need for systematic bioactivity and pharmacokinetic profiling.

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